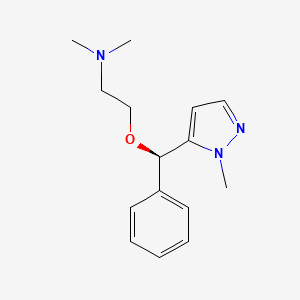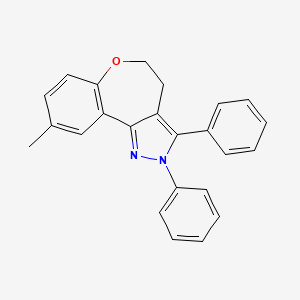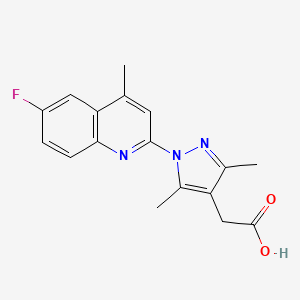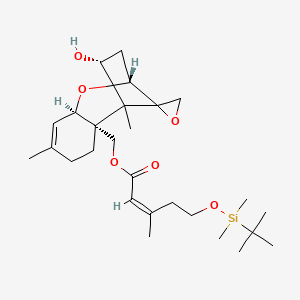
1,2,4-Triazolo(4,3-b)pyridazine, 6-(4-fluorophenyl)-3-methyl-8-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazolo(4,3-b)pyridazine, 6-(4-fluorophenyl)-3-methyl-8-phenyl- is a heterocyclic compound that has garnered significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and material sciences. This compound is part of the broader class of triazolopyridazines, which are known for their diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(4,3-b)pyridazine, 6-(4-fluorophenyl)-3-methyl-8-phenyl- typically involves the reaction of substituted acetophenones with glyoxylic acid monohydrate and acetic acid under reflux conditions. The reaction mixture is then treated with ammonium hydroxide to adjust the pH . Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which is a catalyst-free and eco-friendly approach .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis offers a scalable and efficient route that could be adapted for larger-scale production .
Análisis De Reacciones Químicas
Types of Reactions
1,2,4-Triazolo(4,3-b)pyridazine, 6-(4-fluorophenyl)-3-methyl-8-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction of nitro groups can be achieved using hydrazine hydrate and ferric chloride hexahydrate.
Substitution: Halogenation and other substitution reactions can be performed using appropriate halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Hydrazine hydrate, ferric chloride hexahydrate, activated carbon.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
1,2,4-Triazolo(4,3-b)pyridazine, 6-(4-fluorophenyl)-3-methyl-8-phenyl- has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antitubulin agent, showing promise in cancer treatment.
Biology: The compound has applications in cell cycle analysis and tubulin assembly assays.
Material Sciences: It is used in the development of new materials with unique properties, such as heat-resistant explosives.
Mecanismo De Acción
The mechanism of action of 1,2,4-Triazolo(4,3-b)pyridazine, 6-(4-fluorophenyl)-3-methyl-8-phenyl- involves its interaction with molecular targets such as tubulin. It inhibits tubulin polymerization, which is crucial for cell division, thereby exhibiting antitumor activity . The compound also interacts with various kinases, affecting multiple signaling pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo(4,3-b)pyridazine derivatives: These include compounds with different substituents on the triazolo and pyridazine rings, which can exhibit varying biological activities.
1,2,3-Triazolo-fused pyrazines and pyridazines: These compounds share a similar triazole ring but differ in their fused ring systems and biological activities.
Uniqueness
1,2,4-Triazolo(4,3-b)pyridazine, 6-(4-fluorophenyl)-3-methyl-8-phenyl- stands out due to its specific substitution pattern, which imparts unique biological properties, particularly its potent antitubulin activity .
Propiedades
Número CAS |
130187-57-4 |
|---|---|
Fórmula molecular |
C18H13FN4 |
Peso molecular |
304.3 g/mol |
Nombre IUPAC |
6-(4-fluorophenyl)-3-methyl-8-phenyl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C18H13FN4/c1-12-20-21-18-16(13-5-3-2-4-6-13)11-17(22-23(12)18)14-7-9-15(19)10-8-14/h2-11H,1H3 |
Clave InChI |
SJUULSIOLOKJLN-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C2N1N=C(C=C2C3=CC=CC=C3)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(12E)-4-chloro-12-(2-methoxyethoxymethylidene)-8-methyl-7,7-dioxo-11-pyridin-2-yl-13-oxa-3,7λ6-dithia-8,11-diazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4-trien-10-one](/img/structure/B12728953.png)


